4-(Difluoromethyl)pyridine

描述

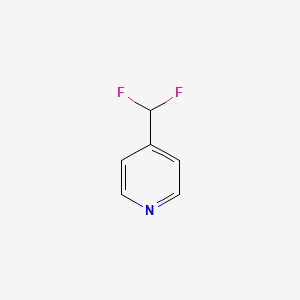

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-(difluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2N/c7-6(8)5-1-3-9-4-2-5/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPNKTOPRNGWNCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348740 | |

| Record name | 4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82878-62-4 | |

| Record name | 4-(difluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Difluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Difluoromethyl Pyridine and Its Derivatives

Historical and Current Strategies for Introducing Difluoromethyl Moieties

The methods for incorporating the difluoromethyl group into organic molecules have evolved significantly over time, moving from harsh, classical methods to more sophisticated and milder techniques.

Historically, the synthesis of compounds containing a difluoromethyl group often relied on robust and sometimes hazardous reagents. One of the most widely adopted early reactions was the deoxyfluorination of the aldehyde functional group. rsc.org This transformation was typically achieved using reagents derived from sulfur tetrafluoride (SF4), such as N,N-diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). rsc.org While effective, these reagents have limitations, including their sensitivity and the often harsh conditions required. rsc.org

Another early approach involved the use of chlorodifluoromethane (ClCF2H), also known as Freon-22. rsc.org Primarily used as a refrigerant and industrial cooling agent, its application as a difluoromethylation reagent was also explored. rsc.org However, the realization that chlorofluorocarbons (CFCs) like Freon-22 contribute to ozone depletion led to a global phase-out under the Montreal Protocol agreement in 1987. rsc.org This ban spurred the chemical community to develop alternative, environmentally benign reagents for difluoromethylation. rsc.orgchemistryviews.org

The limitations of early methods prompted extensive research into new reagents and catalytic systems for introducing the –CF2H moiety. sioc-journal.cn The last few decades have seen a rapid expansion in the toolkit available to chemists, with a focus on milder conditions, broader substrate scope, and improved efficiency. sioc-journal.cnrsc.org

Key developments include:

Bespoke Difluoromethylation Reagents : A multitude of new reagents have been designed to act as sources for nucleophilic, electrophilic, or radical difluoromethyl species. rsc.orgrsc.org These include silane reagents like TMSCF2H, which can participate in nucleophilic additions, and various sulfonium salts. rsc.org Difluoroiodomethane (ICF2H) has also emerged as a versatile reagent. chemistryviews.org

Metal-Catalyzed Cross-Coupling : Transition metal catalysis has become a cornerstone of modern synthesis. researchgate.net Copper- and palladium-catalyzed reactions have been developed to form C(sp²)–CF2H bonds, enabling the coupling of aryl halides or aryl boronic acids with a difluoromethyl source. rsc.org For instance, copper-mediated processes can proceed through a Cu(III) intermediate that undergoes reductive elimination to form the Ar–CF2H bond. rsc.org Similarly, palladium catalysis has been used with (hetero)arylboronic acids and chlorodifluoromethane. rsc.org

Radical C–H Difluoromethylation : A particularly attractive and atom-economical strategy is the direct functionalization of a C–H bond. rsc.orgrsc.org This field largely relies on the generation and reactivity of the difluoromethyl radical (•CF2H). rsc.org Minisci-type radical chemistry, for example, has been successfully applied to heteroaromatics. rsc.orgresearchgate.net The development of photoredox catalysis has further revolutionized this area, allowing for the generation of •CF2H radicals under mild, visible-light-driven conditions from inexpensive sources like sodium difluoromethane sulfonate. nih.govqmul.ac.ukmdpi.com

Direct Difluoromethylation of Pyridines

Directly converting a C–H bond on the pyridine (B92270) ring to a C–CF2H bond is the most efficient route to difluoromethylated pyridines as it avoids the need for pre-functionalized starting materials, thereby increasing step economy. researchgate.net However, controlling the position of substitution (regioselectivity) on the pyridine ring presents a significant challenge. researchgate.net

The electronic nature of the pyridine ring typically directs reactions to specific positions. While methods for ortho C–H difluoromethylation (at the C2 position) have been well-studied, and para-functionalization (C4) has also been achieved, the direct meta-difluoromethylation (C3) of pyridines remained an unsolved challenge for a long time. researchgate.net Furthermore, methods that allow for a switchable, site-selective C–H difluoromethylation under easily tunable conditions were unknown. researchgate.netuni-muenster.de

A significant breakthrough has been the development of a method that allows for the selective introduction of a difluoromethyl group at either the meta- or para-position of a pyridine ring by switching the reaction conditions. researchgate.netnih.gov This strategy provides a solution to the long-standing problem of accessing meta-difluoromethylated pyridines directly. researchgate.netuni-muenster.de The selectivity can be switched by the in-situ transformation of an intermediate species upon the addition of an acid. researchgate.netnih.gov

This switchable regioselectivity is achieved through a radical process involving key oxazino pyridine intermediates. researchgate.netnih.govresearchgate.net These intermediates are readily accessed from the parent pyridines. researchgate.netnih.gov

The mechanism operates as follows:

Formation of Oxazino Pyridine : The parent pyridine is first converted into a bench-stable oxazino-pyridine intermediate. thieme-connect.com

Meta-Selective Difluoromethylation : Under basic conditions, the oxazino pyridine intermediate behaves as a dienamine-type structure. researchgate.netresearchgate.net This intermediate undergoes a radical reaction, leading to highly regioselective functionalization at the C3 (meta) position. researchgate.netthieme-connect.com After the radical addition, the intermediate rearomatizes to yield the meta-difluoromethylated pyridine. thieme-connect.com

Para-Selective Difluoromethylation : To switch the selectivity to the para-position, the oxazino pyridine intermediate is treated with an acid in situ. researchgate.netnih.gov This protonates the intermediate, transforming it into a pyridinium (B92312) salt. researchgate.netresearchgate.net The resulting pyridinium ion is then susceptible to a Minisci-type radical alkylation, which occurs selectively at the C4 (para) position. thieme-connect.comresearchgate.net

This dual-reactivity approach allows for the late-stage functionalization of complex pyridine-containing molecules, including existing drugs, in a highly controlled manner. researchgate.netnih.gov

Table 1: Meta-Difluoromethylation of Pyridine Derivatives via Oxazino Pyridine Intermediate

This table shows the yields for the meta-selective C-H difluoromethylation of various pyridine substrates using the oxazino pyridine intermediate strategy.

| Entry | Substrate | Product | Yield (%) |

| 1 | Pyridine Derivative A | 3-(Difluoromethyl)pyridine A | 68 |

| 2 | Pyridine Derivative B | 3-(Difluoromethyl)pyridine B | 70 |

| 3 | Pyridine Derivative C | 3-(Difluoromethyl)pyridine C | 43 |

| 4 | Pyridine Derivative D | 3-(Difluoromethyl)pyridine D | 61 |

| 5 | Loratadine Derivative | meta-Difluoromethyl Loratadine | 60 |

Data sourced from studies on regioselective difluoromethylation. thieme-connect.com

Table 2: Para-Difluoromethylation of Pyridine Derivatives via Pyridinium Salt Intermediate

This table shows the yields for the para-selective C-H difluoromethylation achieved by converting the oxazino pyridine intermediate to a pyridinium salt before the radical reaction.

| Entry | Substrate | Product | Yield (%) |

| 1 | Pyridine Derivative E | 4-(Difluoromethyl)pyridine E | 48 |

| 2 | Pyridine Derivative F | This compound F | 52 |

| 3 | Pyridine Derivative G | This compound G | 68 |

| 4 | Pyridine Derivative H | This compound H | 73 |

| 5 | Loratadine Derivative | para-Difluoromethyl Loratadine | 57 |

Data sourced from studies on regioselective difluoromethylation. thieme-connect.com

Site-Selective Meta- and Para-Difluoromethylation via Regioselectivity Switch

N-Difluoromethylation of Pyridine Derivatives

N-difluoromethylation introduces the CF2H group directly onto the nitrogen atom of the pyridine ring, forming N-difluoromethylated pyridinium salts or related structures like pyridones.

A novel and straightforward transition-metal-free method for the N-difluoromethylation of pyridines utilizes the cheap, safe, and commercially available reagent, ethyl bromodifluoroacetate (BrCF2COOEt). nih.govrsc.orgrsc.org This method provides N-difluoromethylated pyridinium salts in moderate to good yields. rsc.org The reaction is sensitive to both steric and electronic effects of substituents on the pyridine ring. nih.govub.edu For example, the presence of electron-withdrawing groups on the pyridine can hinder the reaction. rsc.org Conversely, pyridines with electron-donating groups, such as 4-(Dimethylamino)pyridine (DMAP), react effectively. rsc.org

The N-difluoromethylation using ethyl bromodifluoroacetate proceeds via a two-step mechanism. nih.govrsc.org

N-Alkylation: The pyridine nitrogen atom acts as a nucleophile, attacking the carbon atom of the CF2Br group in ethyl bromodifluoroacetate. This initial step forms an N-alkylation intermediate.

Hydrolysis and Decarboxylation: The ester group of the intermediate undergoes in situ hydrolysis, followed by decarboxylation, to yield the final N-difluoromethylated pyridine product. nih.govrsc.org

This process has been shown to be effective for various pyridine derivatives. ub.edu Interestingly, when a methoxy group is present at the para-position of the pyridine ring, the reaction leads to the formation of an N-difluoromethylated pyridin-4-one structure. nih.gov

Table 2: N-Difluoromethylation of Pyridine Derivatives using Ethyl Bromodifluoroacetate ub.edu

| Pyridine Derivative | Product | Conversion Yield (%) | Isolated Yield (%) |

|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | 1-(Difluoromethyl)-4-(dimethylamino)pyridin-1-ium | 83 | 70 |

| Pyridine | 1-(Difluoromethyl)pyridin-1-ium | 40 | - |

| 4-Picoline | 1-(Difluoromethyl)-4-methylpyridin-1-ium | 45 | - |

| 4-Methoxypyridine | 1-(Difluoromethyl)-4-methoxypyridin-1-ium | - | - |

Construction of the Pyridine Ring from Difluoromethyl-Containing Building Blocks

An alternative to the direct functionalization of a pre-existing pyridine ring is the de novo synthesis of the ring from acyclic precursors that already contain the difluoromethyl group. researchgate.net This "building block" approach can be highly effective for accessing specific isomers that may be difficult to obtain through direct C-H functionalization. nih.govresearchgate.net By incorporating difluoromethyl-containing synthons into a ring-forming reaction sequence, a wide variety of substituted difluoromethylpyridines can be prepared. bldpharm.com While this strategy can be less step-economical than direct C-H functionalization, it offers a high degree of control over the final structure. researchgate.net

Cyclocondensation Reactions

Cyclocondensation reactions, which involve the formation of a ring from one or more acyclic precursors with the elimination of a small molecule like water or ammonia, are a foundational strategy for pyridine synthesis. Methods like the Hantzsch and Bohlmann-Rahtz syntheses exemplify this approach.

The Hantzsch synthesis typically involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a 1,4-dihydropyridine, which is subsequently oxidized to the corresponding pyridine. The Bohlmann-Rahtz pyridine synthesis offers a more direct route to the aromatic product by condensing an enamine with an ethynylketone. This forms an aminodiene intermediate that, upon heating, undergoes cyclodehydration to yield a substituted pyridine, obviating the need for a separate oxidation step organic-chemistry.org.

While specific examples detailing the synthesis of this compound via these exact named reactions are not prevalent, the strategy of using fluorinated building blocks is well-established. For instance, a related approach has been used to synthesize 6-(trifluoromethyl)-pyridinedicarboxylates through the novel cyclocondensation of dialkyl 3-oxopentanedioates with trifluoroacetonitrile. This demonstrates the principle of constructing the pyridine ring from acyclic precursors where the fluorine-containing moiety is already present.

[3+3] Cyclization Approaches from Difluorobutenone Derivatives

Formal [3+3] cyclization or annulation reactions represent a powerful method for constructing six-membered rings by combining two three-atom synthons. In the context of pyridine synthesis, this often involves the reaction of a 1,3-dielectrophile with a 1,3-dinucleophile. A common modern variant is the reaction between an enamine (a three-atom C-C-N fragment) and an α,β-unsaturated aldehyde or ketone (a C-C-C fragment) acs.org.

This redox-neutral condensation can be synergistically catalyzed by a metal salt and a secondary amine. The reaction proceeds through the merger of iminium catalysis, which activates the unsaturated carbonyl compound, and the redox activity of the catalyst, which facilitates the generation of a nucleophilic enamide from an oxime precursor and later oxidizes a dihydropyridine intermediate to the final pyridine product researchgate.net. This modular approach allows for the synthesis of a wide variety of substituted pyridines under mild conditions researchgate.netorganic-chemistry.org. The use of a difluorinated enone or enal as the three-carbon component would be a logical, though less documented, pathway to introduce the difluoromethyl group at the 4-position of the resulting pyridine ring.

Mannich-Type Cyclization and Elimination-Induced Aromatization

The formation of pyridine rings can also be achieved through sequences involving Mannich-type reactions or related Michael additions, followed by cyclization and aromatization. The Kröhnke pyridine synthesis is a classic example of this strategy wikipedia.orgdrugfuture.com. The process begins with a 1,4-Michael addition of an α-pyridinium methyl ketone salt to an α,β-unsaturated ketone, which generates a 1,5-dicarbonyl intermediate drugfuture.com.

This dicarbonyl compound then undergoes a ring-closing condensation with a nitrogen source, typically ammonium acetate. The subsequent cyclization and dehydration steps lead to the formation of the aromatic pyridine ring with the elimination of water wikipedia.orgwikipedia.org. The initial Michael addition is mechanistically related to the Mannich reaction, which involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. This sequence provides a versatile route to highly substituted pyridines wikipedia.org.

Scalable and Economical Synthetic Procedures for Key Intermediates

The production of this compound-containing compounds for large-scale applications, such as in the pharmaceutical industry, often relies on the efficient synthesis of key building blocks rather than the de novo construction of the final pyridine ring. One such crucial intermediate is 4-(difluoromethyl)pyridin-2-amine (B599231).

Synthesis of 4-(Difluoromethyl)pyridin-2-amine

Recent research has focused on developing practical, high-yield, and scalable syntheses for 4-(difluoromethyl)pyridin-2-amine, a key intermediate for numerous protein kinase inhibitors organic-chemistry.orgresearchgate.netjk-sci.com. An efficient five-step, two-pot procedure has been developed that avoids hazardous reagents and conditions unsuitable for large-scale production, such as amination in a sealed pressure vessel organic-chemistry.orgjk-sci.com.

Pot 1: Synthesis of (E)-3-(Difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile

The first sequence involves three steps performed in a single pot to build the acyclic precursor:

Acylation: 2,2-Difluoroacetic anhydride reacts with ethyl vinyl ether in the presence of a base like pyridine to form an enone intermediate.

Cyanation: The enone is then treated with acetone cyanohydrin to introduce a nitrile group, forming a hydroxy dinitrile intermediate.

Elimination: A final elimination step yields the key acyclic nitrile precursor, (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile.

This one-pot procedure is highly efficient, and the intermediate can be isolated for characterization before proceeding to the next stage organic-chemistry.org.

Pot 2: Cyclization, Aromatization, and Reduction

The second sequence converts the acyclic nitrile into the final 4-(difluoromethyl)pyridin-2-amine in a subsequent one-pot procedure involving three steps:

Imination: The nitrile intermediate reacts with O-methylhydroxylamine hydrochloride in acetic acid to form a methoxyimine.

Cyclization/Aromatization: The addition of hydrobromic acid at an elevated temperature induces cyclization and aromatization to form an N-methoxypyridinium intermediate.

Reductive Cleavage: The final step is the reductive cleavage of the N-O bond using zinc powder in acetic acid to yield the target 4-(difluoromethyl)pyridin-2-amine organic-chemistry.org.

The yields for the individual, optimized steps before their combination into a one-pot procedure are summarized in the table below.

| Step | Reactants | Product | Yield (%) |

| Imination | (E)-3-(difluoromethyl)-5-ethoxy-3-hydroxypent-4-enenitrile, O-methylhydroxylamine HCl | (3E,4E)-3-(difluoromethyl)-5-ethoxy-3-hydroxy-N-methoxypent-4-enimidoyl cyanide | 94 |

| Cyclization | Methoxyimine intermediate, HCl | 2-amino-4-(difluoromethyl)-1-methoxypyridin-1-ium chloride | 85 |

| Reduction | N-methoxypyridinium salt, Zinc | 4-(difluoromethyl)pyridin-2-amine | 85 |

Table based on data from an optimized multi-step synthesis. organic-chemistry.org

For kilogram-scale production, the multi-step procedures were further optimized into a "telescoped" or two-pot process to minimize intermediate handling and purification organic-chemistry.orgjk-sci.com. The first three steps to produce the acyclic nitrile precursor were performed in a single pot, followed by aqueous washes to remove reagents, avoiding chromatography organic-chemistry.org.

| Procedure Stage | Starting Material | Final Product | Overall Yield (%) | Scale (Starting Material) |

| Pot 1 (3 steps) | 2,2-Difluoroacetic anhydride | Acyclic Nitrile Intermediate | 77 | 3.6 kg |

| Pot 2 (3 steps, one-pot from intermediate) | Acyclic Nitrile Intermediate | 4-(difluoromethyl)pyridin-2-amine | 60 | 1.36 kg |

| Total Process (5 steps, two-pots) | 2,2-Difluoroacetic anhydride | 4-(difluoromethyl)pyridin-2-amine | 46 | 3.6 kg |

Table summarizing the yields for the large-scale, two-pot synthesis. organic-chemistry.orgjk-sci.com

Avoidance of Hazardous Reagents and Harsh Conditions

The development of synthetic routes that minimize the use of hazardous reagents and harsh reaction conditions is a central goal in modern medicinal and agricultural chemistry. For the synthesis of this compound and its derivatives, significant progress has been made in developing greener and more sustainable methods.

One notable advancement is the use of ethyl bromodifluoroacetate as a difluoromethylating agent. rsc.orgnih.gov This method provides a transition-metal-free pathway for the N-difluoromethylation of pyridine-containing substrates. nih.gov Ethyl bromodifluoroacetate is an attractive alternative to other fluorinating agents due to being inexpensive, safe, and readily available. nih.gov The reaction proceeds in a two-step process involving N-alkylation followed by in situ hydrolysis and decarboxylation. rsc.orgrsc.org This approach avoids the use of reagents like dibromodifluoromethane (CF₂Br₂), which has ozone-depleting properties and poses handling risks. nih.govrsc.org

Another strategy involves the difluoromethylation of 2-pyridones using chlorodifluoromethane (Freon-22), which is a readily available industrial reagent. nuph.edu.ua Furthermore, novel methods have been developed that employ H₂O as a solvent, significantly enhancing the green profile of the synthesis. researchgate.net

Recent research has also focused on practical and scalable syntheses that avoid dangerous reagents. For instance, routes that previously relied on (diethylamino)sulfur trifluoride (DAST), a hazardous fluorinating agent, have been redesigned. acs.org A team of chemists at the University of Münster developed a method for site-selective difluoromethylation of pyridines that is practical and can be carried out with inexpensive, commercially available reagents, making it highly relevant for drug design. uni-muenster.de This particular method utilizes a temporary dearomatization strategy to activate the otherwise inert pyridine ring towards reaction with difluoromethyl-containing reagents. uni-muenster.de

These methodologies represent a significant shift towards more environmentally benign and economically viable processes for producing difluoromethylated pyridines.

Table 1: Comparison of Reagents in Difluoromethylation

| Reagent | Advantages | Disadvantages | Citations |

| Ethyl bromodifluoroacetate | Inexpensive, safe, readily available, transition-metal-free | Limited tolerance for electron-withdrawing groups | rsc.orgnih.govrsc.org |

| Chlorodifluoromethane (Freon-22) | Available industrial reagent | --- | nuph.edu.ua |

| (Diethylamino)sulfur trifluoride (DAST) | Effective fluorinating agent | Hazardous, difficult to scale up | acs.org |

| Dibromodifluoromethane (CF₂Br₂) | --- | Ozone-depleting potential, handling risks | nih.govrsc.org |

Synthetic Challenges in Difluoromethylated Pyridine Synthesis

Despite recent advances, the synthesis of difluoromethylated pyridines, including this compound, is fraught with challenges that can impact yield, scalability, and substrate scope.

A primary obstacle is achieving regioselectivity, particularly for direct C-H difluoromethylation. The electronic nature of the pyridine ring typically directs functionalization to the ortho- and para-positions. nih.gov Consequently, the direct meta-difluoromethylation of pyridines has been described as an "unsolved challenge" and "elusive". nih.govnih.govresearchgate.net This limitation necessitates more complex, multi-step strategies to access meta-substituted products, which can be inefficient and limit structural diversity. nih.govresearchgate.net

Functional group tolerance is another significant hurdle. Many fluorination reactions are incompatible with common functional groups such as free amines, alcohols, carboxylic acids, and aldehydes. acs.org For instance, the method using ethyl bromodifluoroacetate shows poor tolerance for electron-withdrawing groups on the pyridine ring. rsc.org Similarly, attempts to synthesize 2-(difluoromethyl)-4-nitropyridine have been unsuccessful, likely because the strong electron-withdrawing nitro group destabilizes the product. nih.gov Pyridines containing multiple electron-withdrawing substituents often result in lower yields during fluorination reactions. acs.org

Furthermore, several established synthetic routes suffer from low yields, the use of expensive or inaccessible starting materials, and the need for hazardous reagents. acs.org An example is a five-step synthesis of 4-(difluoromethyl)pyridin-2-amine that includes a radical bromination step with a mere 10% yield and utilizes the hazardous reagent DAST, making the process difficult to scale up. acs.org Early methods for introducing trifluoromethyl groups, a related transformation, often required harsh conditions such as high temperatures (300-400°C), which can lead to the formation of by-products and complicate purification. google.comnih.gov

Table 2: Key Synthetic Challenges and Limitations

| Challenge | Description | Impact on Synthesis | Citations |

| Regioselectivity | Difficulty in controlling the position of difluoromethylation, especially at the meta-position. | Requires multi-step, less efficient syntheses; limits access to certain isomers. | uni-muenster.denih.govnih.gov |

| Functional Group Incompatibility | Many methods do not tolerate electron-withdrawing groups, free amines, or alcohols. | Restricts the variety of substituted pyridines that can be synthesized directly. | rsc.orgacs.orgnih.gov |

| Low Yields | Certain steps in multi-step syntheses have very low product yields. | Reduces overall efficiency and increases the cost of the final product. | acs.org |

| Hazardous Reagents | Use of reagents like DAST poses safety risks and scalability issues. | Complicates handling and makes industrial-scale production challenging. | acs.org |

| Harsh Conditions | Requirement for high temperatures and pressures in some historical methods. | Leads to by-product formation and difficult purification. | google.comnih.gov |

| Starting Material Cost/Availability | Some synthetic routes rely on expensive and not readily available starting materials. | Limits the practicality and economic viability of the synthesis. | acs.org |

Reactivity and Reaction Mechanisms of 4 Difluoromethyl Pyridine

Reaction Pathways Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group in 4-(difluoromethyl)pyridine imparts unique reactivity to the molecule, allowing for a range of transformations.

Nucleophilic Substitution Reactions

The hydrogen atom of the difluoromethyl group can be abstracted by a strong base to generate a difluoromethyl anion, which can then act as a nucleophile. This reactivity has been harnessed in various synthetic methodologies. For instance, the combination of a Brønsted superbase and a weak Lewis acid enables the deprotonation of the Ar-CF₂H group, leading to the formation of reactive Ar-CF₂⁻ synthons. acs.org These synthons can then react with a wide array of electrophiles. acs.org

One notable application is the difluorobenzylation of pyridines. When activated by a bulky and strong Lewis acid, such as B(C₆F₅)₃, pyridines can react with a difluoromethyl source to generate a Lewis acid-stabilized anionic σ-adduct. This intermediate can then be oxidized and deprotected to yield the aromatic 4-difluorobenzylated pyridine (B92270). acs.org

Research has also demonstrated that the difluoromethyl group can be used to generate Ar-CF₂⁻ transfer reagents. These reagents are highly reactive and can transfer the ArCF₂⁻ group to various organic electrophiles, facilitating the formation of ArCF₂–C bonds. acs.org This methodology has been applied to the synthesis of benzylic difluoromethylene (Ar–CF₂–R) linkages, which are of interest in medicinal chemistry as lipophilic and metabolically stable replacements for benzylic linkages. acs.org

Radical Reactions

The difluoromethyl group can also participate in radical reactions. Methodologies have been developed for the meta- and para-C-H-difluoromethylation of pyridines through a radical process. nih.govresearchgate.net This approach often involves the use of oxazino pyridine intermediates, which are readily accessible from pyridines. nih.govresearchgate.net The selectivity of the reaction can be switched between the meta and para positions by adjusting the reaction conditions. For example, the radical meta-C-H-difluoromethylation proceeds with the oxazino pyridine intermediates, while the para-C-H difluoromethylation can be achieved by in situ transformation of the oxazino pyridines to the corresponding pyridinium (B92312) salts upon acid treatment, followed by a Minisci-type alkylation. nih.govresearchgate.net

The selection of a suitable difluoromethyl radical source is crucial for the success of these reactions. thieme-connect.com For instance, bis(difluoroacetyl)peroxide has been employed as a reagent for Minisci-type radical alkylation to achieve para-derivatization of pyridinium salts. thieme-connect.com These radical-based methods have been successfully applied to the late-stage functionalization of pyridine-containing drugs. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactivity of the Pyridine Ring

The pyridine ring in this compound exhibits both electrophilic and nucleophilic characteristics, which are influenced by the electron-withdrawing nature of the difluoromethyl group.

The nitrogen atom in the pyridine ring makes the ring electron-deficient, particularly at the C-2 and C-4 positions. This renders the ring susceptible to nucleophilic aromatic substitution (SNAr). stackexchange.comnih.gov Nucleophilic attack is favored at these positions because the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. stackexchange.com The presence of the electron-withdrawing difluoromethyl group at the 4-position further enhances the electrophilicity of the ring, making it more reactive towards nucleophiles.

Conversely, the pyridine ring can act as a nucleophile in certain reactions. For example, pyridines can react with various electrophiles, and this reactivity can be modulated by substituents on the ring. Electron-donating groups increase the nucleophilicity of the pyridine ring, while electron-withdrawing groups, such as the difluoromethyl group, decrease it. nih.gov

The reactivity of the pyridine ring can also be altered through dearomatization strategies. Temporary dearomatization can transform the electron-deficient pyridine into an electron-rich intermediate, which can then undergo electrophilic reactions. researchgate.net Subsequent rearomatization provides access to substituted pyridines that would be difficult to obtain through direct functionalization. researchgate.net

Mechanistic Insights from Computational and Experimental Studies

Role of Dearomatization-Rearomatization Sequences

Dearomatization-rearomatization sequences have emerged as a powerful strategy for the functionalization of pyridines, including this compound. nih.govresearchgate.net This approach involves the temporary disruption of the aromaticity of the pyridine ring to generate a more reactive, non-aromatic intermediate. mdpi.com This intermediate can then undergo a variety of transformations, followed by rearomatization to restore the aromatic ring and introduce new functional groups.

One such strategy involves the use of oxazino pyridine intermediates. nih.govresearchgate.net These intermediates are formed by the reaction of pyridines with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) and methyl pyruvate (B1213749) (MP). thieme-connect.com The resulting oxazino pyridines are bench-stable and can undergo site-selective reactions via either radical or ionic pathways. researchgate.netthieme-connect.com Subsequent rearomatization leads to the formation of meta-substituted pyridines. researchgate.netthieme-connect.com This methodology has been successfully employed for the meta-C-H-difluoromethylation of pyridines. nih.govresearchgate.net

The regioselectivity of the functionalization can be controlled by the reaction conditions. For example, under basic conditions, the oxazino pyridine intermediates exhibit nucleophilic character at the β- and δ-positions. researchgate.net In contrast, under acidic conditions, they can be converted to pyridinium ions, which are electrophilic at the γ-position. researchgate.net This switchable reactivity allows for the selective introduction of substituents at different positions on the pyridine ring. researchgate.net

Investigation of Intermediates and Transition States

Computational and experimental studies have provided valuable insights into the intermediates and transition states involved in the reactions of this compound. Density Functional Theory (DFT) calculations, for instance, have been used to study the mechanisms of nucleophilic substitution reactions involving pyridine. rsc.org These studies can help to elucidate the nature of the transition states and the factors that influence the reaction pathway.

In the context of dearomatization reactions, the isolation and characterization of intermediates have shed light on the reaction mechanisms. For example, in nickel-catalyzed dearomatization reactions of pyridinium ions, an allyl-Ni(II) intermediate has been isolated and characterized, providing evidence for the proposed mechanism. mdpi.com Similarly, NMR spectroscopy and DFT calculations have been used to deduce the mechanism of pyridine dearomatization with an organocalcium reagent, which involves the coordination of pyridine to calcium, followed by 1,2-insertion and a 1,3-shift. mdpi.com

The stability of the anionic intermediate is a key factor in nucleophilic aromatic substitution reactions of pyridines. stackexchange.com Resonance forms of the intermediate resulting from nucleophilic attack at the C-2 and C-4 positions show that the negative charge can be located on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com This explains why nucleophilic substitution occurs preferentially at these positions. stackexchange.com

Advanced Spectroscopic and Computational Analysis of 4 Difluoromethyl Pyridine

Spectroscopic Characterization Techniques

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-(Difluoromethyl)pyridine, offering unambiguous insights into its proton, fluorine, and carbon frameworks.

The ¹H NMR spectrum of this compound is distinguished by the signal from the difluoromethyl (CF₂H) group. The proton in this group is directly coupled to two equivalent fluorine atoms, resulting in a characteristic triplet signal. nih.gov This splitting pattern arises from the spin-spin coupling between the ¹H and the two ¹⁹F nuclei, following the n+1 rule where n=2. The coupling constant for this interaction, denoted as ²JH-F, is typically large, often in the range of 55-60 Hz, which is a hallmark of geminal H-F coupling. rsc.org

The protons on the pyridine (B92270) ring also give rise to distinct signals. The protons ortho to the nitrogen (at positions 2 and 6) and those meta (at positions 3 and 5) are chemically equivalent due to the molecule's symmetry. They typically appear as doublets in the aromatic region of the spectrum.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~8.7 | Doublet | ~5.0 | H-2, H-6 |

| ~7.5 | Doublet | ~5.0 | H-3, H-5 |

| ~6.7 | Triplet (t) | ~56.0 (²JH-F) | CH F₂ |

¹⁹F NMR spectroscopy serves as a definitive method for confirming the presence and electronic environment of the fluorine atoms. semanticscholar.org For this compound, the two fluorine atoms of the CF₂H group are chemically equivalent and couple to the single geminal proton. This results in a doublet in the ¹⁹F NMR spectrum. rsc.org

The chemical shift of the difluoromethyl group is a key identifier. The coupling constant observed in this doublet, ²JF-H, will be identical to the ²JH-F value found in the ¹H NMR spectrum, confirming the interaction between these nuclei. rsc.org The large chemical shift dispersion in ¹⁹F NMR makes it highly sensitive to the local electronic environment, providing a clear and unobstructed signal for the fluorinated group. thermofisher.com

Table 2: Representative ¹⁹F NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ -95 to -115 | Doublet (d) | ~56.0 (²JF-H) | CF₂ H |

The ¹³C NMR spectrum provides a complete map of the carbon skeleton of the molecule. A key feature is the signal for the difluoromethyl carbon. Due to coupling with the two directly attached fluorine atoms, this carbon signal appears as a triplet with a large one-bond coupling constant (¹JC-F), typically in the range of 230-240 Hz. nih.gov

The carbon atoms of the pyridine ring also exhibit characteristic chemical shifts. The carbon atom directly attached to the difluoromethyl group (C-4) will also show coupling to the fluorine atoms, though with a smaller coupling constant (²JC-F). The symmetry of the molecule results in three distinct signals for the pyridine ring carbons: C-4, C-2/C-6, and C-3/C-5. acs.org

Table 3: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~151 | Singlet/Small multiplet | - | C-2, C-6 |

| ~148 | Triplet (t) | ~20-25 (²JC-F) | C-4 |

| ~122 | Singlet/Small multiplet | - | C-3, C-5 |

| ~115 | Triplet (t) | ~235 (¹JC-F) | C F₂H |

The FT-IR and FT-Raman spectra of this compound are characterized by vibrations originating from the pyridine ring and the difluoromethyl substituent. nih.gov

Pyridine Ring Vibrations : The spectra show characteristic bands for aromatic C-H stretching above 3000 cm⁻¹. vscht.cz Aromatic C=C and C=N ring stretching vibrations appear in the 1600-1400 cm⁻¹ region. pw.edu.pl Ring breathing modes and other deformations are typically observed in the fingerprint region below 1400 cm⁻¹.

Difluoromethyl Group Vibrations : The C-F bonds give rise to very strong, characteristic absorption bands in the FT-IR spectrum, typically in the 1100-1000 cm⁻¹ region. The C-H stretching vibration of the CHF₂ group will be present in the 3000-2900 cm⁻¹ range, while its bending (scissoring) and rocking modes appear at lower frequencies.

Table 4: Principal Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 1610-1590 | Strong | Aromatic C=C/C=N Ring Stretch |

| 1570-1550 | Medium | Aromatic C=C/C=N Ring Stretch |

| 1420-1400 | Medium | Aromatic Ring Vibration |

| 1100-1000 | Very Strong | C-F Stretch |

| 850-800 | Strong | C-H Out-of-plane Bend |

High-Resolution Mass Spectrometry (HRMS), particularly with Electrospray Ionization (ESI), is a powerful tool for determining the precise molecular formula of a compound. semanticscholar.org ESI is a soft ionization technique that typically generates the protonated molecular ion, [M+H]⁺. mdpi.com

For this compound (C₆H₅F₂N), the monoisotopic mass is 129.0390 Da. The HR ESI-MS analysis would be expected to show a prominent ion peak corresponding to the protonated molecule [C₆H₆F₂N]⁺ at an m/z value of 130.0468. The high accuracy of the measurement (typically to within 5 ppm) allows for the unambiguous confirmation of the elemental composition, distinguishing it from other potential compounds with the same nominal mass. nih.gov

Table 5: HR ESI-MS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 130.0468 | ~130.0468 ± 0.0007 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational Chemistry Studies

Computational studies, particularly those employing quantum mechanical methods, are essential for predicting and analyzing molecular behavior with high accuracy. These in-silico approaches allow for the investigation of properties that can be difficult or time-consuming to measure experimentally.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. scirp.orgnih.gov DFT methods are known for providing a good balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry. nih.gov Calculations are typically performed using a functional, such as B3LYP, and a basis set that describes the atomic orbitals. nih.govresearchgate.net

Geometry optimization is a fundamental computational procedure that seeks to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. nih.govnih.gov This process computationally alters bond lengths, bond angles, and dihedral angles until a minimum on the potential energy surface is located. arxiv.org For this compound, DFT calculations would yield precise values for these structural parameters. While specific computational studies providing these values for this compound are not available in the search results, the expected parameters for optimization are listed in the tables below.

Interactive Data Table: Predicted Structural Parameters for this compound

Predicted Bond Lengths

| Atom 1 | Atom 2 | Bond Type | Predicted Length (Å) |

|---|---|---|---|

| C | C | Aromatic | Data not available |

| C | N | Aromatic | Data not available |

| C | H | Aromatic | Data not available |

| C | C | Single | Data not available |

| C | F | Single | Data not available |

Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Angle (°) |

|---|---|---|---|

| C | N | C | Data not available |

| C | C | C | Data not available |

| H | C | C | Data not available |

| F | C | F | Data not available |

| F | C | H | Data not available |

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental infrared (IR) and Raman spectra. rsc.org After geometry optimization, a frequency calculation is performed to predict the vibrational modes of the molecule. mdpi.com Each calculated frequency corresponds to a specific atomic motion, such as stretching, bending, or torsion. researchgate.netsmu.edu These theoretical spectra provide a basis for understanding the molecule's dynamic behavior and can confirm its structural characterization. mdpi.com

Interactive Data Table: Predicted Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| C-H Stretch | Pyridine Ring | Data not available |

| C=C/C=N Stretch | Pyridine Ring | Data not available |

| Ring Breathing | Pyridine Ring | Data not available |

| C-H Bending | Pyridine Ring | Data not available |

| C-F Stretch | Difluoromethyl Group | Data not available |

| C-H Stretch | Difluoromethyl Group | Data not available |

| CF₂ Scissoring | Difluoromethyl Group | Data not available |

The electronic properties of a molecule are crucial for understanding its reactivity. nih.gov DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and chemical reactivity. scirp.orgyoutube.com A smaller gap generally suggests that a molecule is more reactive. nih.gov From these orbital energies, other properties like ionization potential (approximated by -EHOMO) and electron affinity (approximated by -ELUMO) can be derived.

Interactive Data Table: Predicted Electronic Properties for this compound

| Property | Symbol | Formula | Predicted Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | Data not available |

| HOMO-LUMO Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Ionization Potential | IP | -EHOMO | Data not available |

| Electron Affinity | EA | -ELUMO | Data not available |

| Chemical Hardness | η | (IP - EA) / 2 | Data not available |

| Electronegativity | χ | (IP + EA) / 2 | Data not available |

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. deeporigin.comuni-muenchen.de It is a valuable tool for predicting how molecules will interact and where chemical reactions are likely to occur. researchgate.netuni-muenchen.de The MEP map is color-coded to represent different regions of electrostatic potential. wolfram.com Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. deeporigin.comavogadro.cc For this compound, the MEP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring due to its lone pair of electrons, making it a primary site for protonation and electrophilic interaction. The electron-withdrawing difluoromethyl group would influence the electron distribution on the ring.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comarxiv.org By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular behavior, such as conformational changes and interactions with other molecules like solvents or biological macromolecules. mdpi.com

While specific MD simulations for this compound were not found, the methodology is applicable. For instance, reactive force field (ReaxFF) MD simulations have been used to investigate the combustion mechanisms of pyridine, which serves as a model for nitrogen-containing compounds in fuels. ucl.ac.ukucl.ac.uk A similar approach could be applied to this compound to study its thermal decomposition or combustion pathways. Alternatively, classical MD simulations could be employed to study its behavior in solution, its diffusion properties, or its non-covalent interactions with a protein target in the context of drug design. mdpi.com

Structure-Activity Relationship (SAR) Studies using Computational Models

Computational modeling has become an indispensable tool in modern medicinal chemistry for elucidating the structure-activity relationships (SAR) of novel chemical entities. For derivatives of this compound, computational studies are primarily employed to understand how the unique electronic properties of the difluoromethyl (CHF2) group and the hydrogen-bonding capabilities of the pyridine nitrogen influence interactions with biological targets. These models help rationalize experimental findings and guide the design of new analogs with improved potency and selectivity.

The primary computational methods used in SAR studies for this class of compounds include Quantitative Structure-Activity Relationship (QSAR) analysis, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are developed to correlate variations in the physicochemical properties of a series of compounds with their biological activity. For a series of inhibitors featuring the this compound scaffold, a 3D-QSAR model can reveal critical structural requirements for activity. For instance, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate contour maps that visualize regions where steric bulk, electrostatic charge, and hydrophobic or hydrogen-bonding characteristics are favorable or unfavorable for activity.

A hypothetical CoMFA study on a series of kinase inhibitors built around the this compound core might indicate that:

Steric Fields: A sterically favorable region (green contour) near the difluoromethyl group suggests that this moderately sized, lipophilic group is well-accommodated within a hydrophobic pocket of the target protein. Conversely, a sterically unfavorable region (yellow contour) elsewhere on the molecule might indicate a clash with the protein backbone.

Electrostatic Fields: A region of positive electrostatic potential (blue contour) near the pyridine nitrogen would confirm its role as a crucial hydrogen bond acceptor, interacting with a donor residue (e.g., the hinge region of a kinase). The electron-withdrawing nature of the difluoromethyl group can subtly modulate the basicity of the pyridine nitrogen, influencing the strength of this key interaction.

Molecular Docking Simulations

Molecular docking is used to predict the preferred orientation and binding affinity of a ligand within the active site of a biological target. For compounds containing the this compound moiety, docking studies can provide detailed insights into the specific atomic interactions that drive binding.

For example, in the development of enzyme inhibitors, docking simulations often reveal that the pyridine nitrogen forms a critical hydrogen bond with an amino acid residue in the active site. The difluoromethyl group, due to its lipophilicity and ability to form weak C-H···F hydrogen bonds, frequently orients towards a hydrophobic sub-pocket.

The table below illustrates hypothetical docking scores and key interactions for a series of analogs based on a this compound core, targeting a hypothetical protein kinase.

| Compound | Modification (R-group) | Docking Score (kcal/mol) | Key Interaction with Target |

|---|---|---|---|

| 1a | -H | -7.8 | H-bond (Pyridine-N) with NH of Alanine-123 |

| 1b | -CH3 | -8.2 | H-bond (Pyridine-N) with NH of Alanine-123; Hydrophobic interaction with Leucine-78 |

| 1c | -OCH3 | -8.5 | H-bond (Pyridine-N) with NH of Alanine-123; H-bond (OCH3) with Serine-125 |

| 1d | -Cl | -8.1 | H-bond (Pyridine-N) with NH of Alanine-123; Halogen bond with Glycine-124 |

| 1e | -CF3 | -7.5 | H-bond (Pyridine-N) with NH of Alanine-123; Potential steric clash |

This table presents illustrative data to demonstrate the application of computational models in SAR studies. The compounds and interactions are hypothetical.

Density Functional Theory (DFT) Calculations

Analysis of these computational models provides a powerful framework for understanding SAR. The combination of QSAR, molecular docking, and DFT allows researchers to build a comprehensive picture of how structural modifications to the this compound scaffold translate into changes in biological activity, thereby accelerating the design of more effective molecules.

Applications and Functionalization of 4 Difluoromethyl Pyridine

Applications in Medicinal Chemistry

The distinct electronic properties of the difluoromethyl group, including its lipophilic and hydrogen bond donor capabilities, make 4-(difluoromethyl)pyridine an attractive scaffold for the design of novel therapeutics. Its applications span across several areas of drug discovery, from the development of potent enzyme inhibitors to its use in late-stage molecular modifications.

As Key Intermediates for Protein Kinase Inhibitors

This compound and its derivatives have proven to be crucial intermediates in the synthesis of a new generation of protein kinase inhibitors. acs.org Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its overactivation is a common feature in many human cancers, making it a prime target for therapeutic intervention. Several potent PI3K inhibitors have been developed that incorporate the this compound moiety. For instance, a series of pyridopyrimidinone derivatives have been identified as efficacious dual PI3K/mTOR inhibitors. nih.gov

Computational studies have shed light on the enhanced inhibitory activity of compounds containing a difluoromethyl group. A comparative analysis of a trifluorinated pyridine-containing inhibitor and its difluorinated pyrimidine counterpart revealed that the latter exhibited significantly higher potency against PI3K. nih.gov This increased potency was attributed to a synergistic effect between the defluorination of the trifluoromethyl group and the change from a pyridine (B92270) to a pyrimidine ring, leading to more favorable binding interactions within the PI3K active site. nih.gov

| Compound | Target(s) | Key Structural Feature | Reported Activity |

| PQR514 | PI3K/mTOR | 4-(difluoromethyl)pyrimidin-2-amine (B6150705) | Highly potent PI3K inhibitor with good mTOR affinity. acs.org |

| PQR530 | PI3K/mTOR | (S)-4-(difluoromethyl)pyridine | Potent, orally bioavailable, and brain-penetrable dual inhibitor. nih.gov |

| Pyridopyrimidinone Derivatives | PI3K/mTOR | Varied substitutions on pyridyl moiety | Excellent inhibition of pAKT. nih.gov |

The mechanistic target of rapamycin (B549165) (mTOR), a serine/threonine kinase, is another key component of the PI3K signaling pathway and a crucial regulator of cell growth and metabolism. Dysregulation of the mTOR pathway is implicated in cancer and various neurological disorders. nih.govresearchgate.net Consequently, the development of mTOR inhibitors is of significant therapeutic interest.

The this compound scaffold has been instrumental in the design of potent and selective mTOR kinase inhibitors (TORKi). nih.govresearchgate.netacs.org A notable example is PQR626, a brain-penetrant mTOR inhibitor developed for the treatment of neurological disorders. nih.govresearchgate.net This compound features a this compound core and demonstrates excellent brain penetration and tolerability in preclinical models. nih.govresearchgate.net The difluoromethyl group in such inhibitors has been shown to be vital for achieving high selectivity for mTOR over other kinases like PI3Kα. rsc.org

| Compound | Target | Key Structural Feature | Reported Activity |

| PQR626 | mTOR | This compound | Potent, orally available, and brain-penetrant mTOR inhibitor. nih.govresearchgate.net |

| PQR530 | PI3K/mTOR | (S)-4-(difluoromethyl)pyridine | Dual inhibitor with brain penetration. nih.gov |

| PQR620 | mTORC1/2 | This compound | >1000-fold mTOR selectivity over PI3Kα. rsc.org |

Late-Stage Difluoromethylation of Pyridine-Containing Drugs

The introduction of a difluoromethyl group into a drug candidate during the later stages of synthesis, known as late-stage functionalization, is a powerful strategy for rapidly generating analogues with potentially improved properties. acs.org Recently, novel methods have been developed for the site-selective meta- or para-difluoromethylation of pyridines. nih.govuni-muenster.de These methods utilize oxazino pyridine intermediates and can be applied to pyridine-containing drugs, allowing for the direct modification of complex molecules without the need for de novo synthesis. nih.govuni-muenster.de This approach offers a practical and efficient way to explore the chemical space around a lead compound and optimize its pharmacological profile. uni-muenster.de

Bioisosteric Replacement and Property Modulation in Drug Design

Bioisosteric replacement is a fundamental concept in medicinal chemistry where one functional group is replaced by another with similar physical or chemical properties to enhance the biological activity or pharmacokinetic profile of a compound. domainex.co.uk The difluoromethyl group is recognized as a bioisostere for several functional groups, including the hydroxyl group and, in some contexts, the pyridine-N-oxide moiety. nih.govresearchgate.netrsc.org

The replacement of a pyridine-N-oxide with a 2-difluoromethylpyridine has been shown to enhance the activity of quorum sensing inhibitors. nih.govresearchgate.netrsc.org This substitution can lead to improved metabolic stability and bioavailability while maintaining or even improving the desired biological response. nih.gov The difluoromethyl group's ability to act as a lipophilic hydrogen bond donor contributes to its effectiveness as a bioisostere, allowing it to mimic the interactions of the group it replaces. researchgate.net

Role in Analgesic and Antagonistic Compounds

While direct and extensive research specifically detailing the role of this compound in analgesic and antagonistic compounds is not prominently available, the broader class of pyridine derivatives is well-established in this therapeutic area. Pyridine-based scaffolds are common in the development of various inhibitors and modulators of receptors and enzymes involved in pain pathways. nih.gov Opioid agonists and antagonists, for instance, often feature complex nitrogen-containing heterocyclic structures. nih.govnih.gov The unique properties of the difluoromethyl group, such as its ability to modulate pKa and lipophilicity, suggest that its incorporation into pyridine-based analgesic or antagonistic compounds could lead to agents with altered potency, selectivity, and pharmacokinetic profiles. Further research in this specific area would be beneficial to fully elucidate the potential of this compound in the development of novel pain therapeutics.

Applications in Agrochemicals

The pyridine ring is a prevalent scaffold in numerous commercial agrochemicals, and its combination with fluorine-containing substituents often enhances the biological activity and physicochemical properties of the resulting molecules. nih.govuni-muenster.de Difluoromethyl pyridines are recognized as promising candidates for the development of new agrochemicals. researchgate.netuni-muenster.de

The incorporation of the difluoromethyl group into pyridine-based structures is a key strategy in the discovery of novel active ingredients for crop protection. researchgate.net While the related trifluoromethyl (CF3) pyridine moiety is found in several commercialized products like the insecticide flonicamid and the herbicide pyroxsulam, the this compound scaffold represents a more recent area of research and development. jst.go.jpresearchoutreach.orgnih.gov The difluoromethyl group is considered a valuable substituent because it moderately regulates metabolic stability, lipophilicity, and bioavailability, which are crucial parameters for an effective pesticide. acs.org Research focuses on synthesizing and screening this compound derivatives for their potential as herbicides, insecticides, and fungicides, leveraging the unique electronic and steric properties of the CF2H group to achieve high efficacy and selectivity. researchgate.netacs.org

| Substituent | van der Waals Radius (Å) | Electronegativity (Pauling Scale) of Key Atom | Hydrogen Bond Donor Capability | Lipophilicity Contribution (Hansch-Leo π value) |

|---|---|---|---|---|

| -H (Hydrogen) | 1.20 | 2.20 | No | 0.00 |

| -OH (Hydroxyl) | 1.52 | 3.44 (for O) | Yes | -0.67 |

| -CF3 (Trifluoromethyl) | 2.44 | 3.98 (for F) | No | 0.88 |

| -CHF2 (Difluoromethyl) | ~2.3 | 3.98 (for F) | Yes (weak) | ~0.3-0.5 |

The strategic inclusion of a this compound moiety in a molecule can significantly impact its performance in crop protection. The CF2H group can enhance the binding affinity of a molecule to its target enzyme or receptor within a pest. researchgate.net This is partly because the group's polarized C-H bond can act as a hydrogen bond donor, a feature absent in the more common trifluoromethyl group. rsc.org This ability to form specific interactions can lead to higher potency against target pests, including insects, fungi, and weeds. Furthermore, modifying a lead compound with a difluoromethyl group can alter its metabolic profile, potentially increasing its stability within the plant or soil, leading to more sustained pest control. acs.org The development of efficient synthetic methods to introduce the difluoromethyl group at the para-position of the pyridine ring is crucial for exploring these potential applications and facilitating the discovery of new, more effective crop protection solutions. researchgate.netresearchgate.netthieme-connect.com

Functionalization for Material Science Applications

Beyond its role in life sciences, this compound serves as a versatile building block for the creation of advanced functional materials. The presence of the difluoromethyl group on the pyridine scaffold allows for the fine-tuning of electronic properties, solubility, and intermolecular interactions, which are critical for material performance.

This compound is a precursor for more complex ligands used in the construction of supramolecular structures like coordination polymers. researchgate.net A key example is its use in the synthesis of 4'-(difluoromethyl)-2,2':6',2''-terpyridine. Terpyridines are well-known chelating ligands that coordinate with metal ions to form highly ordered, repeating structures, such as one-dimensional (1D) polymers or more complex three-dimensional (3D) networks. mdpi.comnih.gov The difluoromethyl group in these systems can influence the packing of the polymer chains and introduce specific, weak intermolecular forces, such as C-F···F-C interactions, which can help direct the self-assembly process and stabilize the final material architecture. mdpi.com

The synthesis of molecules like 4'-(difluoromethyl)-2,2':6',2''-terpyridine from this compound is a prime example of tailored molecular design. researchgate.net By strategically placing the difluoromethyl group, chemists can modulate the properties of the final material. In materials designed for electronics, such as Organic Light-Emitting Diodes (OLEDs) or chemosensors, the strong electron-withdrawing nature of the CF2H group can alter the energy levels of the molecular orbitals (HOMO/LUMO) of the terpyridine-metal complex. researchgate.net This tuning of electronic properties is essential for achieving desired emission colors, improving charge transport, and enhancing sensor sensitivity. The rational design of these functional π-systems relies on understanding how molecular structure, including substituents like the difluoromethyl group, translates to the properties of the bulk material. uni-wuerzburg.de

| Derived Compound | Potential Application Area | Role of the this compound Moiety |

|---|---|---|

| 4'-(Difluoromethyl)-2,2':6',2''-terpyridine | Coordination Polymers, Metallo-supramolecular Materials | Serves as the core building block for the ligand; the CF2H group influences solid-state packing and electronic properties. researchgate.net |

| Transition Metal Complexes of Difluoromethyl-terpyridine | OLEDs, Chemosensors, Catalysis | The CF2H group fine-tunes the photophysical and redox properties of the metal complex. researchgate.net |

Further Chemical Transformations of the Difluoromethyl Group

The difluoromethyl group on the pyridine ring is not merely a static substituent; it can also participate in further chemical reactions, allowing for the conversion of this compound into other valuable compounds. A significant transformation is the hydrolysis of the difluoromethyl group to a formyl group (-CHO), converting this compound into its corresponding aldehyde, 4-formylpyridine (also known as isonicotinaldehyde).

This reaction typically proceeds under acidic conditions. The mechanism involves the protonation of one of the fluorine atoms, followed by its departure as a fluoride ion to form a resonance-stabilized difluorocarbenium ion intermediate. Nucleophilic attack by water on this cation, followed by loss of a proton and a second fluoride ion, leads to the formation of the aldehyde. This transformation is analogous to the hydrolysis of other benzal halide derivatives. acs.orgacs.org This conversion provides a synthetic route from a fluorinated starting material to a versatile aldehyde, which is a widely used intermediate in organic synthesis for building more complex molecules. Additionally, the C-F bonds within the difluoromethyl group can potentially be activated for other transformations, such as selective C-F bond functionalization via radical intermediates, opening pathways to a wider range of derivatives. rhhz.net

Exchange Reactions of Halogen on Halodifluorinated Group

The halodifluoromethyl group (–CF2X, where X is a halogen like Cl or Br) attached to a pyridine ring serves as a versatile precursor for further chemical modifications. The carbon-halogen bond in these motifs is susceptible to substitution, allowing for the introduction of various functional groups. While the chlorodifluoromethyl group (–CF2Cl) is not the final product of most syntheses, its role as a reactive intermediate is critical.

Research into radical chlorodifluoromethylation has demonstrated that the Ar–CF2Cl group can act as a "difluorinated linchpin" nih.gov. This functionality allows for post-functionalization reactions, enabling the diversification of the (hetero)arene. The chlorodifluoromethyl radical is characterized as electrophilic, which makes it a useful surrogate for the nucleophilic difluoromethyl radical, especially for preparing electron-rich difluoromethylated compounds nih.gov.

One key transformation is the reduction of the chlorodifluoromethyl group to a difluoromethyl group (–CF2H), which represents a formal exchange of a chlorine atom for a hydrogen atom nih.gov. This conversion is a critical step in synthetic pathways where the –CF2Cl group is installed first to facilitate a particular reaction before being converted to the desired –CF2H moiety.

While specific examples detailing the exchange of the halogen in 4-(halodifluoromethyl)pyridine with a wide range of nucleophiles are not extensively documented in patent literature, the established reactivity of the chlorodifluoromethyl group on aromatic systems suggests its potential for such transformations nih.gov. These reactions would likely proceed through nucleophilic substitution or metal-catalyzed cross-coupling pathways.

Conversion to Other Fluorinated Moieties

The difluoromethyl group can be a stepping stone to other fluorinated moieties, most notably the trifluoromethyl group (–CF3). This conversion is typically achieved through halogenation followed by a halogen-fluorine exchange. The process involves transforming the C-H bond of the difluoromethyl group into a C-halogen bond, which is then substituted by fluorine.

Patented industrial processes for the synthesis of (trifluoromethyl)pyridines from (trichloromethyl)pyridines provide clear evidence for this type of transformation. In these reactions, (chlorodifluoromethyl)pyridines and (dichlorofluoromethyl)pyridines are identified as key intermediates google.comgoogle.comgoogle.com.

The fluorination is typically carried out in the liquid phase using anhydrous hydrogen fluoride (HF) at elevated temperatures and pressures, often in the presence of a metal halide catalyst such as iron(III) chloride (FeCl3) google.com. The reaction proceeds in a stepwise manner, where chlorine atoms on the methyl group are sequentially replaced by fluorine.

For instance, a starting material like 2,3-dichloro-5-(trichloromethyl)pyridine, when treated with HF, is converted into a mixture of products that includes the underfluorinated intermediates 2,3-dichloro-5-(dichlorofluoromethyl)pyridine and 2,3-dichloro-5-(chlorodifluoromethyl)pyridine, alongside the desired 2,3-dichloro-5-(trifluoromethyl)pyridine google.com. These intermediates can be separated and recycled back into the reactor to be further fluorinated to the final trifluoromethyl product google.comgoogle.com. This demonstrates a viable pathway for converting a halodifluoromethyl group on a pyridine ring into a trifluoromethyl group.

Table 1: Example of Product Distribution in the Fluorination of a Trichloromethylpyridine Derivative google.com

This interactive table shows the product distribution from the reaction of 2,3-dichloro-5-(trichloromethyl)pyridine with hydrogen fluoride, highlighting the formation of chlorodifluoromethyl and trifluoromethyl intermediates.

| Compound | Percentage in Product Mixture (%) |

| 2,3-dichloro-5-(chlorodifluoromethyl)pyridine | 52.7 |

| 3-chloro-2-fluoro-5-(chlorodifluoromethyl)-pyridine | 33.1 |

| 2,3-dichloro-5-(trifluoromethyl)pyridine | 8.4 |

| 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine | 4.9 |

| 2,3-dichloro-5-(dichlorofluoromethyl)pyridine | 0.3 |

| Unidentified Products | 0.5 |

常见问题

Basic: What are the key synthetic methodologies for introducing a difluoromethyl group into pyridine derivatives, and how do reaction conditions influence regioselectivity?

The difluoromethyl group is typically introduced via cross-coupling reactions or direct fluorination. Palladium-catalyzed cross-dehydrogenative coupling (CDC) has been optimized using ligands like 4-(trifluoromethyl)pyridine (L2) or 2-(difluoromethyl)pyridine (L6), which enhance regioselectivity and chemoratio (>4:1) in biaryl formation . Reaction conditions such as steric hindrance near the nitrogen atom and electron-withdrawing substituents (e.g., CF₃ or CHF₂) significantly impact catalytic efficiency. For example, L6 outperforms L2 in regioselectivity due to its balanced electronic effects . Recent advances also highlight site-selective C–H difluoromethylation using transition-metal catalysts under mild conditions, enabling access to 4-(difluoromethyl)pyridine derivatives .

Advanced: How does the difluoromethyl group influence the stereoelectronic properties of pyridine in drug-protein interactions compared to other fluorinated analogs?

The difluoromethyl group (CHF₂) exhibits unique stereoelectronic effects: (1) its inductive electron-withdrawing nature reduces basicity of adjacent amines, improving bioavailability; (2) C–F bonds engage in weak hydrogen bonding with protein residues (e.g., backbone NH or OH groups), enhancing binding affinity. Comparative studies with trifluoromethyl (CF₃) analogs reveal that CHF₂ provides a balance between lipophilicity (logP) and polarity, reducing off-target interactions. For instance, in kinase inhibitors, CHF₂-substituted pyridines show higher selectivity due to reduced steric clash compared to bulkier CF₃ groups . Computational modeling (e.g., DFT or MD simulations) is critical to map these interactions .

Basic: What analytical techniques are most reliable for characterizing this compound and its derivatives?

Key techniques include:

- NMR : ¹⁹F NMR (δ ≈ -110 to -120 ppm for CHF₂) confirms substitution patterns .

- XRD : Resolves steric effects of CHF₂ on pyridine ring planarity, as seen in kaolinite intercalation studies .

- IR Spectroscopy : C–F stretching vibrations (1050–1150 cm⁻¹) differentiate CHF₂ from CF₃ groups .

- HPLC-MS : Quantifies purity (>95%) and detects by-products like dehalogenated species in synthetic batches .

Advanced: How do contradictory data on catalytic efficiency of CHF₂-substituted ligands arise in cross-coupling reactions, and how can they be resolved?

Contradictions often stem from:

- Ligand Solubility : Polar solvents (e.g., DMF) stabilize Pd-L6 complexes but may reduce activity in nonpolar media .

- Substituent Position : 2-CHF₂ pyridine (L6) shows higher regioratio than 4-CHF₂ analogs due to proximity to the coordinating nitrogen, altering electron density at the metal center .

- By-Product Formation : Competitive pathways (e.g., homocoupling) are influenced by oxidant choice (Ag₂O vs. Cu(OAc)₂).

Resolution requires kinetic studies (e.g., Eyring plots) and in situ monitoring (e.g., Raman spectroscopy) to map reaction pathways .

Basic: What are the primary challenges in scaling up synthetic routes for this compound derivatives?

Key challenges include:

- Fluorinating Agent Safety : Handling reagents like DAST (diethylaminosulfur trifluoride) requires strict temperature control (-20°C) to avoid exothermic decomposition .

- Purification : Separation of regioisomers (e.g., 2- vs. 4-CHF₂ pyridines) demands high-resolution chromatography or crystallization .

- By-Product Mitigation : Nitration of 4-(4-halophenyl)pyridines may yield 3-nitro derivatives, requiring selective reduction protocols .

Advanced: How can computational chemistry guide the design of CHF₂-substituted pyridines for targeted enzyme inhibition?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts CHF₂ interactions with active-site residues (e.g., hydrogen bonding with Ser/Thr kinases) .

- QSAR Models : Correlate substituent position (2- vs. 4-CHF₂) with IC₅₀ values using Hammett constants (σₚ for CHF₂ = +0.43) .

- Free Energy Perturbation (FEP) : Quantifies binding energy differences between CHF₂ and CF₃ analogs, aiding lead optimization .

Basic: What are the stability considerations for this compound under varying pH and temperature conditions?

- Acidic Conditions : Protonation at the pyridine nitrogen increases susceptibility to hydrolysis (t₁/₂ < 24 hrs at pH <3) .

- Thermal Stability : Decomposition above 150°C releases HF, detectable via TGA-FTIR .

- Light Sensitivity : UV exposure induces radical formation, monitored by EPR spectroscopy .

Advanced: How does the CHF₂ group affect the supramolecular assembly of pyridine-based materials?

In materials science, CHF₂ induces:

- Polar Interactions : Dipole-dipole interactions enhance crystal packing density, as observed in XRD studies of kaolinite intercalates .

- Tunable Porosity : Metal-organic frameworks (MOFs) with CHF₂-pyridine linkers show adjustable pore sizes via F···H–C contacts .

- Chirality Transfer : CHF₂’s stereoelectronic effects promote helical stacking in polymers, characterized by CD spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。